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molecular formula C9H5F6N3 B1658753 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene CAS No. 620533-92-8

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No. B1658753
M. Wt: 269.15
InChI Key: JKGHUBCPWOLOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381826B2

Procedure details

The reaction can also be carried out using (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone (30.0 g; 72.3 mmol; 1.0 equiv) in isopropanol (225 mL). 1-azidomethyl-3,5-bistrifluoromethylbenzene (20.43 g; 76 mmol; 1.05 equiv) and potassium carbonate (5.0 g; 36.2 mmol; 0.5 equiv) are added, and the reaction mixture is heated to reflux for 21-24 hours. Cool the reaction mixture to 20° C., add water (120 mL), and stir for approximately 16 hours. Filter, wash with 120 mL isopropanol/water (1:1 v/v), and dry under reduced pressure at 50° C. to yield the title compound, which may be recrystallized as described above.
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:10]1[C:11]([CH:16]=[C:17](O)[C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:9].[N:25]([CH2:28][C:29]1[CH:34]=[C:33]([C:35]([F:38])([F:37])[F:36])[CH:32]=[C:31]([C:39]([F:42])([F:41])[F:40])[CH:30]=1)=[N+:26]=[N-:27].C(=O)([O-])[O-].[K+].[K+].O>C(O)(C)C>[F:36][C:35]([F:37])([F:38])[C:33]1[CH:34]=[C:29]([CH:30]=[C:31]([C:39]([F:42])([F:40])[F:41])[CH:32]=1)[CH2:28][N:25]1[C:17]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[C:16]([C:11]2[C:10]([C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[Cl:1])=[O:9])=[CH:15][CH:14]=[CH:13][N:12]=2)[N:27]=[N:26]1 |f:2.3.4|

Inputs

Step One
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C=C(C1=CC=NC=C1)O
Step Two
Name
Quantity
20.43 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stir for approximately 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 21-24 hours
Duration
22.5 (± 1.5) h
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash with 120 mL isopropanol/water (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
dry under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C=1C=C(CN2N=NC(=C2C2=CC=NC=C2)C2=NC=CC=C2C(=O)C2=C(C=CC=C2)Cl)C=C(C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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